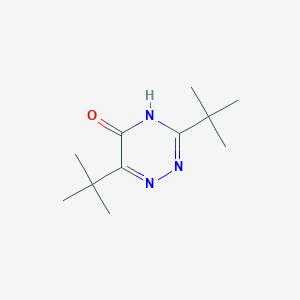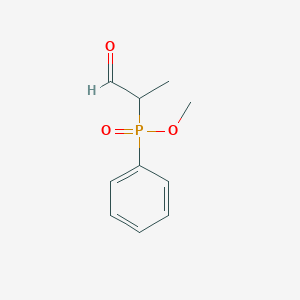![molecular formula C17H21N3 B14300115 5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine CAS No. 112159-42-9](/img/structure/B14300115.png)
5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound features a pyridine ring substituted with a pentyl group and an azo linkage to a 4-methylphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine typically involves the diazotization of 4-methylaniline followed by coupling with 2-pentylpyridine. The reaction conditions generally include:
Diazotization: 4-methylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-pentylpyridine in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds often involves similar steps but on a larger scale. The process may include continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, leading to the formation of amines.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyridine ring, due to the electron-donating effect of the azo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium dithionite (Na2S2O4), zinc dust
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives
Reduction: Amines (e.g., 4-methylaniline and 2-pentylpyridine)
Substitution: Halogenated or nitrated derivatives of the pyridine ring
科学研究应用
5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
相似化合物的比较
Similar Compounds
- 4-[(E)-(4-Methylphenyl)diazenyl]aniline
- 5-[(E)-(4-Chlorophenyl)diazenyl]-4,6-dimethyl-2-pyrimidinamine
- 2-Hydroxy-5-[(E)-(2-sulfophenyl)diazenyl]benzoic acid
Uniqueness
5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
| 112159-42-9 | |
分子式 |
C17H21N3 |
分子量 |
267.37 g/mol |
IUPAC 名称 |
(4-methylphenyl)-(6-pentylpyridin-3-yl)diazene |
InChI |
InChI=1S/C17H21N3/c1-3-4-5-6-15-11-12-17(13-18-15)20-19-16-9-7-14(2)8-10-16/h7-13H,3-6H2,1-2H3 |
InChI 键 |
ZMGUEVYILODECT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=NC=C(C=C1)N=NC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL](/img/no-structure.png)







![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)

